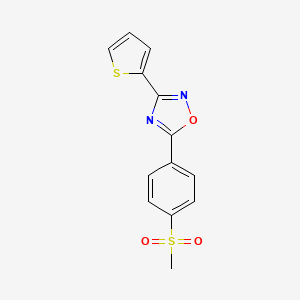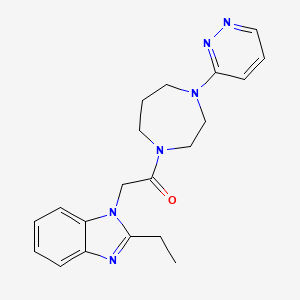![molecular formula C15H14N4O3 B7173922 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7173922.png)
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a complex organic compound featuring a unique structure that combines a pyridine ring, an oxadiazole ring, and a benzoxazole ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol, under reflux conditions.
Attachment of the Pyridine Ring: The 6-methoxypyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the pyridine.
Formation of the Benzoxazole Ring: This step generally involves the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridine ring, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives with opened oxadiazole rings.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazole: Lacks the benzoxazole ring, making it less complex but potentially less bioactive.
4,5,6,7-Tetrahydro-1,2-benzoxazole: Lacks the pyridine and oxadiazole rings, reducing its potential for diverse interactions.
3-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole: Lacks the oxadiazole ring, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole lies in its combination of three distinct ring systems, each contributing to its overall chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-20-12-7-6-9(8-16-12)14-17-15(22-19-14)13-10-4-2-3-5-11(10)21-18-13/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHKWIWUZJODRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NOC(=N2)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Thiophen-3-yl-5-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7173841.png)
![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole](/img/structure/B7173872.png)
![3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7173879.png)
![(2,4-Difluorophenyl)-[4-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7173886.png)
![2-(4-Fluorophenyl)-1-[3-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone](/img/structure/B7173890.png)
![[3-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B7173896.png)
![6-[3-(2-Anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B7173906.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7173914.png)
![3-[3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7173921.png)
![5-[(3-Fluoro-4-methoxyphenyl)methyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7173934.png)

![3-methyl-6-[4-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B7173943.png)
